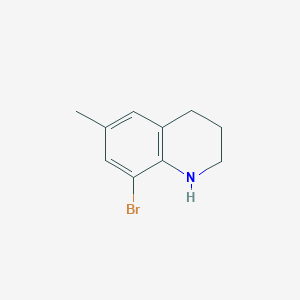

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline

Description

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline is a bicyclic organic compound featuring a partially hydrogenated quinoline core. Its structure comprises a tetrahydroquinoline scaffold with a bromine atom at the 8-position and a methyl group at the 6-position. The bromine substituent introduces steric bulk and electron-withdrawing effects, while the methyl group contributes to hydrophobicity and modulates electronic properties.

Properties

IUPAC Name |

8-bromo-6-methyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNCOHLGLUAIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Br)NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually involve maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form fully saturated derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), and catalysts (palladium, copper).

Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetic acid, dichloromethane).

Major Products:

Substitution: Various substituted tetrahydroquinolines.

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Chemistry

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline serves as a versatile building block for synthesizing more complex organic molecules. Its bromine and methyl substituents allow for various chemical transformations, making it valuable in the development of new heterocyclic compounds. The compound can undergo nucleophilic substitutions and oxidation reactions to yield derivatives with diverse functionalities .

Biological Applications

Biological Pathways and Enzyme Interactions

The compound's structural similarity to naturally occurring alkaloids facilitates its use in studying biological pathways and enzyme interactions. Its mechanism of action involves modulating enzyme activity and interfering with cellular signaling pathways. This capability positions it as a candidate for investigating various biological processes .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against several bacterial strains and fungi:

- Staphylococcus aureus : Demonstrated inhibitory concentrations through agar diffusion tests.

- Candida albicans : Exhibited antifungal activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL .

Anticancer Properties

The compound has also been investigated for its anticancer potential:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that it induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : It appears to activate caspase pathways while downregulating anti-apoptotic proteins such as Bcl-2 .

To illustrate the unique properties of this compound compared to similar compounds, the following table summarizes their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Caspase activation |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Low | Moderate | Cell cycle arrest |

| 8-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | Low | Low | Non-specific cytotoxicity |

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Antimicrobial Efficacy Study : This study evaluated the effectiveness of this compound against various microbial strains. Results indicated significant antimicrobial activity against both gram-positive and gram-negative bacteria.

- Cancer Cell Line Analysis : In vitro analysis on cancer cell lines demonstrated that the compound effectively induced apoptosis in HeLa cells with a notable IC50 value of approximately 15 µM .

Industrial Applications

Beyond its research applications, this compound is utilized in industrial processes:

- Material Development : The compound is employed in developing new materials such as organic semiconductors and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the tetrahydroquinoline ring influence its binding affinity and specificity towards enzymes and receptors. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Molecular Properties

Key Findings from Comparative Studies

Positional Isomerism

- 6-Bromo vs. In contrast, 8-bromo substitution (target compound) may sterically hinder interactions at the aromatic ring .

- Methyl Group Position : Methyl at the 6-position (target compound) vs. 2-position (6-bromo-2-methyl analogue) influences ring puckering and hydrogen-bonding capacity, as shown in quantum studies .

Functional Group Impact

- Methoxy vs. Methyl : The 6-methoxy derivative (8-bromo-6-methoxy) exhibits stronger electron-donating effects compared to methyl, altering UV-Vis absorption and reactivity in photochemical reactions .

- Halogen Diversity: Replacing bromine with fluorine (e.g., 8-bromo-6-fluorotetrahydroisoquinoline) reduces molecular weight and increases polarity, which may improve bioavailability .

Biological Activity

8-Bromo-6-methyl-1,2,3,4-tetrahydroquinoline (C10H12BrN) is a synthetic compound within the tetrahydroquinoline class. Its unique structure, characterized by a bromine substitution at the 8th position and a methyl group at the 6th position, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through bromination of 6-methyl-1,2,3,4-tetrahydroquinoline using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or chloroform. The reaction typically occurs at room temperature or slightly elevated temperatures to optimize yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets. The presence of the bromine atom enhances its binding affinity to specific enzymes and receptors. This compound can modulate enzyme activities and interfere with cellular signaling pathways, leading to diverse biological effects .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. For instance:

- Staphylococcus aureus : Inhibitory concentrations were determined through agar diffusion tests.

- Candida albicans : Demonstrated antifungal activity with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Anticancer Properties

Research has highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis and inhibits cell proliferation.

- Mechanistic Insights : The compound appears to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2 .

Comparative Biological Activity

To illustrate the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Caspase activation |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Low | Moderate | Cell cycle arrest |

| 8-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline | Low | Low | Non-specific cytotoxicity |

Case Studies

Several case studies have been conducted to explore the biological effects of this compound:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Analysis :

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for preparing 8-bromo-6-methyl-1,2,3,4-tetrahydroquinoline, and how can regioselectivity be ensured during bromination? A:

- Methodology : A common approach involves cyclization of substituted anilines followed by bromination. For regioselective bromination at the 8-position, directing groups (e.g., methoxy or methyl) on the tetrahydroquinoline scaffold are critical. For example, in a related compound (8-bromo-6-methoxy-tetrahydroquinoline), bromination under electrophilic conditions (e.g., NBS in DMF) selectively targets the activated aromatic position adjacent to the methoxy group .

- Characterization : Confirm regiochemistry via NMR (e.g., aromatic proton splitting patterns at δ 6.90–6.57 ppm for brominated positions) and NMR (e.g., shifts near 115–143 ppm for carbons adjacent to bromine) .

Advanced Analytical Techniques

Q2: How can researchers resolve contradictions in NMR data for brominated tetrahydroquinolines, particularly when distinguishing between positional isomers? A:

- Data Analysis : Use 2D NMR (e.g., - HSQC or HMBC) to correlate aromatic protons with adjacent carbons. For example, in 6-bromo-3,4-dihydroquinolin-2-one, HMBC cross-peaks between the NH proton (δ 4.1 ppm) and carbonyl carbon (δ 170–175 ppm) confirm the lactam structure .

- Case Study : For 8-bromo-6-methyl derivatives, compare coupling constants (e.g., for meta-substituted protons) with literature values to differentiate isomers .

Stability and Reactivity

Q3: What are the stability profiles of 8-bromo-6-methyl-tetrahydroquinoline under varying pH and light conditions? A:

- Experimental Design :

- Photostability : Expose the compound to UV light (254–365 nm) and monitor degradation via HPLC. Related brominated quinolines (e.g., 6-bromo-2,5-dioxo derivatives) show sensitivity to light, requiring amber glass storage .

- pH Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH) in buffers (pH 1–13). Bromine substituents may undergo hydrolysis under strongly alkaline conditions, forming hydroxylated byproducts .

Applications in Medicinal Chemistry

Q4: How can 8-bromo-6-methyl-tetrahydroquinoline serve as a precursor for drug discovery, particularly in kinase inhibitor design? A:

- Functionalization Strategies :

- Case Study : Analogous compounds (e.g., 6-bromo-3,3-dimethyl derivatives) are intermediates in synthesizing kinase inhibitors like imatinib analogs .

Safety and Handling Protocols

Q5: What are the critical safety considerations for handling 8-bromo-6-methyl-tetrahydroquinoline in laboratory settings? A:

- Hazard Mitigation :

Advanced Mechanistic Studies

Q6: How can computational methods (e.g., DFT) predict the reactivity of 8-bromo-6-methyl-tetrahydroquinoline in cross-coupling reactions? A:

- Methodology :

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. Bromine at C8 typically shows high electrophilicity, favoring oxidative addition in Pd-catalyzed couplings.

- Compare with experimental For 6-bromo-7-methoxy derivatives, DFT-predicted reaction barriers align with observed yields in Suzuki couplings (70–85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.